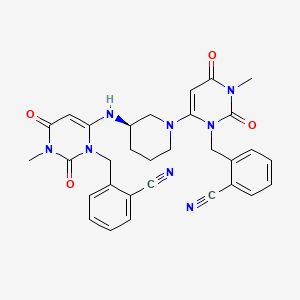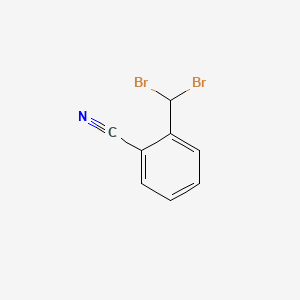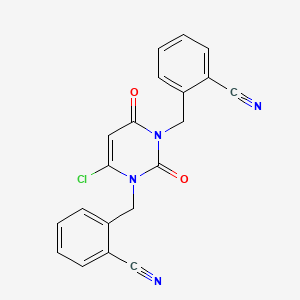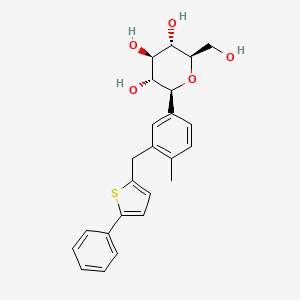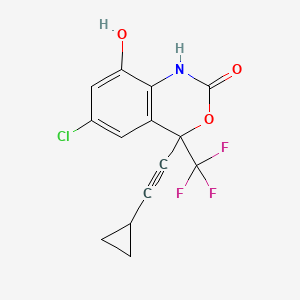
rac 8-Hydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 8-Hydroxy Efavirenz: is a metabolite of the antiretroviral drug efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that prevents the replication of HIV by inhibiting the reverse transcription process. The primary metabolite, this compound, has been studied for its effects on cellular metabolism and potential neurotoxicity .
Mechanism of Action
Target of Action
The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
this compound, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .
Biochemical Pathways
this compound is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .
Pharmacokinetics
The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .
Result of Action
The inhibition of the HIV-1 reverse transcriptase by this compound results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “this compound” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .
Temporal Effects in Laboratory Settings
The effects of “this compound” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner
Dosage Effects in Animal Models
The effects of “this compound” in animal models vary with dosage
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac 8-Hydroxy Efavirenz can be synthesized through the hydroxylation of efavirenz. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation at the 8-position of the efavirenz molecule . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
rac 8-Hydroxy Efavirenz has several scientific research applications:
Comparison with Similar Compounds
Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
8,14-Dihydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with distinct biological properties.
Uniqueness: rac 8-Hydroxy Efavirenz is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. Unlike efavirenz, which primarily inhibits reverse transcriptase, this compound has been shown to modulate cellular metabolism, particularly in astrocytes . This unique property makes it a valuable compound for studying the metabolic effects of antiretroviral drugs and their potential side effects.
Properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043213 |
Source


|
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-32-1 |
Source


|
| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
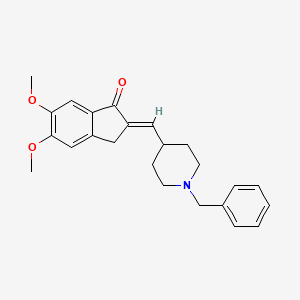
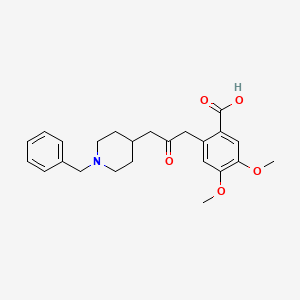

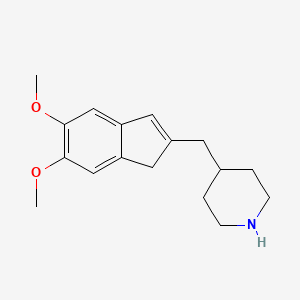
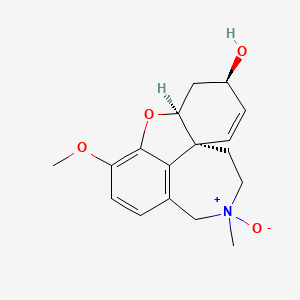
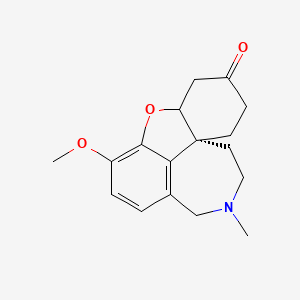
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
